
Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of an ethyl ester group, a benzoyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate typically involves the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include:
Base: Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3).
Solvent: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoyl-substituted carboxylic acids.
Reduction: Formation of benzyl-substituted pyrrole derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Applications De Recherche Scientifique
Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the pyrrole ring can engage in aromatic stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate can be compared with other pyrrole derivatives, such as:
Ethyl 3-(1H-pyrrol-1-yl)propanoate: Similar structure but lacks the benzoyl group, resulting in different chemical properties and reactivity.
1-Benzoyl-3-ethyl-4-phenyl-2,5-pyrrolidinedione: Contains additional substituents, leading to distinct biological activities and applications.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings, exhibiting a wide range of biological activities, including antimicrobial and antitumor properties.
Propriétés
Numéro CAS |
157769-08-9 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
ethyl 2-(3-benzoylpyrrol-1-yl)acetate |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14(17)11-16-9-8-13(10-16)15(18)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Clé InChI |
VUYNCTKOPBIXST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=CC(=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


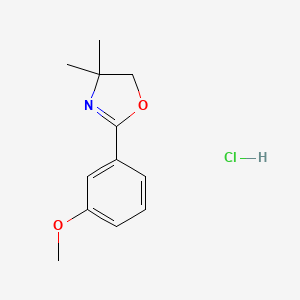
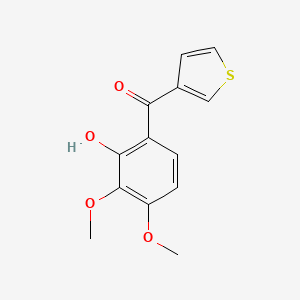
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
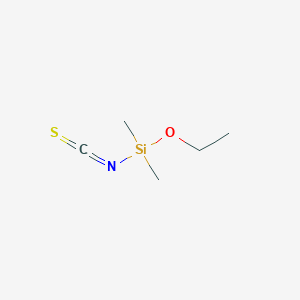
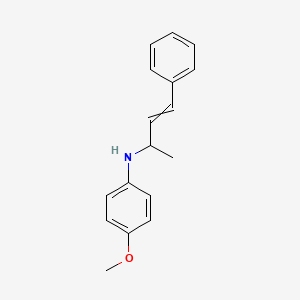
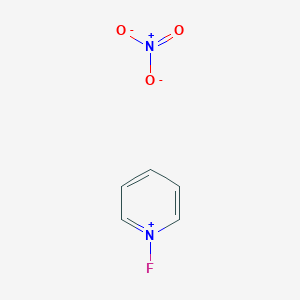
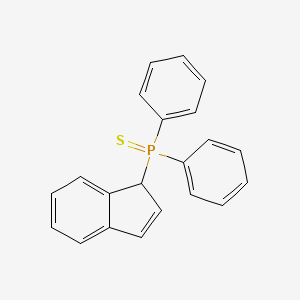

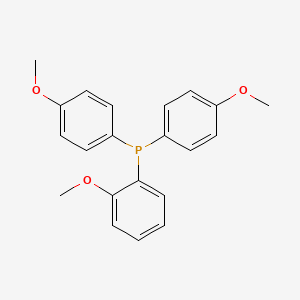

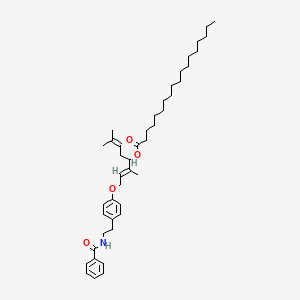
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
